molecular formula C5H5BrN2 B021960 3-Amino-6-bromopyridine CAS No. 13534-97-9

3-Amino-6-bromopyridine

Cat. No. B021960
CAS RN: 13534-97-9
M. Wt: 173.01 g/mol
InChI Key: XTHKRYHULUJQHN-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyridine is a compound of interest due to its role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and materials science. This compound serves as a building block for the construction of complex molecules due to its reactive amino and bromo groups.

Synthesis Analysis

The synthesis of 3-Amino-6-bromopyridine involves multicomponent reactions (MCRs) which provide a one-step pathway to create this compound efficiently. These reactions are favorable due to their high yield and the ability to introduce functional diversity seamlessly (Sharma & Sinha, 2023).

Scientific Research Applications

Pharmaceutical Applications

  • Field : Pharmaceuticals
  • Application : 3-Amino-6-bromopyridine is an important intermediate in the synthesis of various pharmaceutical compounds, including antiviral agents, anticancer agents, and anti-inflammatory agents .
  • Methods : It is used in the synthesis of GSK364735, a potent and selective inhibitor of the protein kinase RAS. The compound is also used in the synthesis of HCV NS5B polymerase inhibitors, such as Filibuvir and Dasabuvir .
  • Results : These inhibitors have been shown to be effective in treating patients with chronic hepatitis C virus infection .

Agrochemical Applications

  • Field : Agrochemicals
  • Application : 3-Amino-6-bromopyridine is used in the synthesis of various agrochemicals, including herbicides, insecticides, and fungicides .
  • Methods : It is used in the synthesis of sulfonylurea herbicides, which are widely used to control weeds in crops such as wheat, barley, and rice. The herbicides work by inhibiting the acetolactate synthase (ALS) enzyme, which is responsible for the biosynthesis of branched-chain amino acids in plants .
  • Results : The compound is also used in the synthesis of insecticides, such as the neonicotinoid insecticides, which are widely used to control pests in crops such as cotton, corn, and soybeans. The insecticides work by targeting the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects, leading to paralysis and death .

Materials Science Applications

  • Field : Materials Science
  • Application : 3-Amino-6-bromopyridine is used in materials science applications, particularly in the synthesis of organic semiconductors .
  • Methods : Organic semiconductors are a class of materials that have a wide range of applications, including in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). For instance, 3-Amino-6-bromopyridine is used in the synthesis of a series of donor-acceptor conjugated polymers .
  • Results : These polymers have been shown to exhibit high charge-carrier mobility and excellent photovoltaic performance .

Synthesis of Antiviral Agents

  • Field : Pharmaceuticals
  • Application : 3-Amino-6-bromopyridine is used in the synthesis of antiviral agents . For instance, it is used in the synthesis of GSK364735 , a potent and selective inhibitor of the protein kinase RAS .
  • Methods : The compound is also used in the synthesis of HCV NS5B polymerase inhibitors , such as Filibuvir and Dasabuvir .
  • Results : These inhibitors have been shown to be effective in treating patients with chronic hepatitis C virus infection .

Synthesis of Anticancer Agents

  • Field : Pharmaceuticals
  • Application : 3-Amino-6-bromopyridine is used in the synthesis of anticancer agents . For example, it is used in the synthesis of TAK-659 , a selective inhibitor of spleen tyrosine kinase (SYK), which is being developed for the treatment of B-cell malignancies .
  • Methods : It is also used in the synthesis of GSK2830371 , a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is being developed for the treatment of various types of cancer .
  • Results : These inhibitors have shown promising results in preclinical and clinical trials .

Synthesis of Anti-inflammatory Agents

  • Field : Pharmaceuticals
  • Application : 3-Amino-6-bromopyridine is used in the synthesis of anti-inflammatory agents .
  • Methods : The specific methods of application or experimental procedures are proprietary and may vary depending on the specific anti-inflammatory agent being synthesized .
  • Results : The results or outcomes obtained are proprietary and may vary depending on the specific anti-inflammatory agent being synthesized .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

6-bromopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHKRYHULUJQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349069
Record name 3-Amino-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromopyridine

CAS RN

13534-97-9
Record name 5-Amino-2-bromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13534-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromopyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JW Streef, HJ den Hertog - Recueil des Travaux Chimiques …, 1969 - Wiley Online Library
… This compound was prepared from 3-amino-6-bromopyridine according to the procedure described in section Irk. Mp 71-72', from a mixture of benzene and petroleum ether (br 60-80"). …
Number of citations: 26 onlinelibrary.wiley.com
G González, JL García-Ruano - researchgate.net
Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (2-, 3-, and 4-substituted) as well as 2, 6-dimethoxy pyridine with N-bromosuccinimide in different …
Number of citations: 0 www.researchgate.net
V Cañibano, JF Rodríguez, M Santos… - …, 2001 - thieme-connect.com
Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines (2-, 3-, and 4-substituted) as well as 2, 6-dimethoxy pyridine with N-bromosuccinimide in different …
Number of citations: 88 www.thieme-connect.com
MJ Dias Pires, DL Poeira… - European Journal of …, 2015 - Wiley Online Library
… A difference in reactivity was found between 3-amino-6-bromopyridine and 2-amino-5-bromopyridine: the latter failed to produce the desired compound. The group also investigated …
S Sharma, M Kumar, V Kumar, N Kumar - Tetrahedron Letters, 2013 - Elsevier
… High yield of the product was obtained in case of 3-bromopyridine, however, 3-amino-6-bromopyridine afforded lower yield (Table 3, entry 9 and 10). 1,4-Dibromobenzene provided …
Number of citations: 48 www.sciencedirect.com
B Zhang, J Li, H Zhu, XF Xia, D Wang - Catalysis Letters, 2023 - Springer
… Next, the mixture of 1a and 3-amino-6-bromopyridine was refluxed for 24 h with CuI/DMEDA as a catalyst in acetonitrile to afford N-(5-aminopyridin-2-yl)-N,N-dimethyl-6-phenyl-1,3,5-…
Number of citations: 1 link.springer.com
G Jin, YM Kim, A Lee, J Choi, S Kang, M Seo… - Bioorganic & Medicinal …, 2020 - Elsevier
… In addition, the biaryl amines 37g and 37h were synthesized from 4-fluorophenylboronic acid by Suzuki coupling with 3-amino-6-bromopyridine (36g) and 2-amino-5-bromopyridine (…
Number of citations: 2 www.sciencedirect.com
F Cheng, S Zhan, Y Cai, F Cao, X Dai, R Xu, J Yin, J Li… - 2022 - researchsquare.com
… According to the published method33, the 3-amino-6-bromopyridine (17.30 g, 0.1 mol) was dissolved in a mixture of 30 mL ethanol and an aqueous solution of HBF4 (40% v/v, 31 mL, …
Number of citations: 2 www.researchsquare.com
M Jang, T Lim, BY Park, MS Han - The Journal of Organic …, 2022 - ACS Publications
In this study, we developed a metal-free and highly chemoselective method for the reduction of aromatic nitro compounds. This reduction was performed using tetrahydroxydiboron [B 2 (…
Number of citations: 21 pubs.acs.org
S ULLO, P DIANA - 2016 - core.ac.uk
Cancer is still an important growing problem with twelve million of new cases in the world per year. For the majority of tumors prognosis is unfortunately relatively poor. Although in the …
Number of citations: 3 core.ac.uk

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